molecular formula C21H34O7 B564098 (3S,8S,9S,10R,11S,12S,13R,14R,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthrene-3,8,11,12,14,17-hexol CAS No. 19697-89-3

(3S,8S,9S,10R,11S,12S,13R,14R,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthrene-3,8,11,12,14,17-hexol

Cat. No.: B564098
CAS No.: 19697-89-3
M. Wt: 398.496
InChI Key: JBQLQIMCKFDOHK-NZWCCHAASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(3S,8S,9S,10R,11S,12S,13R,14R,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthrene-3,8,11,12,14,17-hexol” is a complex organic molecule. It belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their intricate ring structures and diverse biological activities. This compound features multiple hydroxyl groups and a hydroxyethyl side chain, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such complex molecules typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization. Common synthetic routes may include:

    Cyclization Reactions: Formation of the core structure through cyclization of linear precursors.

    Hydroxylation: Introduction of hydroxyl groups using reagents like osmium tetroxide or hydrogen peroxide.

    Side Chain Introduction: Addition of the hydroxyethyl side chain through reactions such as alkylation or acylation.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic route for scalability and cost-effectiveness. This may include:

    Catalysis: Use of catalysts to improve reaction efficiency and selectivity.

    Purification: Techniques like chromatography and crystallization to isolate the desired product.

    Automation: Implementation of automated systems to control reaction conditions and monitor progress.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like chromium trioxide.

    Reduction: Reduction of carbonyl groups back to hydroxyl groups using reducing agents like sodium borohydride.

    Substitution: Replacement of hydroxyl groups with other functional groups using reagents like thionyl chloride.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Thionyl chloride, phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which the compound exerts its effects involves interactions with specific molecular targets and pathways. For example:

    Enzyme Inhibition: Binding to the active site of enzymes and preventing substrate access.

    Receptor Binding: Interacting with cell surface receptors and modulating signal transduction pathways.

    Gene Expression: Influencing the expression of specific genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    Cholesterol: A structurally related compound with a similar cyclopenta[a]phenanthrene core.

    Steroids: A class of compounds with similar ring structures and diverse biological activities.

    Terpenoids: Compounds with similar hydroxylation patterns and functional groups.

Uniqueness

The uniqueness of the compound lies in its specific functional groups and stereochemistry, which contribute to its distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity.

Properties

CAS No.

19697-89-3

Molecular Formula

C21H34O7

Molecular Weight

398.496

IUPAC Name

(3S,8S,9S,10R,11S,12S,13R,14R,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthrene-3,8,11,12,14,17-hexol

InChI

InChI=1S/C21H34O7/c1-11(22)19(26)8-9-21(28)18(19,3)16(25)14(24)15-17(2)6-5-13(23)10-12(17)4-7-20(15,21)27/h4,11,13-16,22-28H,5-10H2,1-3H3/t11-,13-,14-,15+,16+,17-,18+,19+,20-,21+/m0/s1

InChI Key

JBQLQIMCKFDOHK-NZWCCHAASA-N

SMILES

CC(C1(CCC2(C1(C(C(C3C2(CC=C4C3(CCC(C4)O)C)O)O)O)C)O)O)O

Origin of Product

United States

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